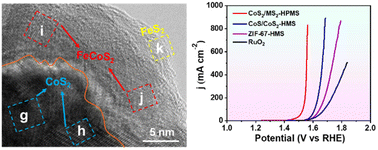Heterogeneous CoS2/MS2 microspheres for an efficient oxygen evolution reaction†
Inorganic Chemistry Frontiers Pub Date: 2023-11-09 DOI: 10.1039/D3QI01878D
Abstract
Delicately fabricating efficient electro-catalysts to boost the catalytic kinetics of the oxygen evolution reaction (OER) is essential for realizing the efficient performance of water splitting into hydrogen to alleviate environmental issues and the energy crisis. Here, heterogeneous and hollow microspheres (denoted as CoS2/MS2-HPMS, M = Fe, FeCo) were obtained by the sulfurization of Fe3+-decorated ZIF-67 hollow microspheres (ZIF-67-HMS). At a current density of 10 mA cm−2, the prepared CoS2/MS2-HPMS showed an overpotential of 217 mV for the OER, which is lower than that of commercial RuO2 (336 mV). Density functional theory calculations demonstrated low reaction free energies of the intermediates of the OER and significant charge accumulation at the heterojunction interface between CoS2 and FeCoS2. This work establishes a method for the assembly of nanoparticles and the construction of heterojunctions.


Recommended Literature
- [1] Twin boundary CdxZn1−xS: a new anode for high reversibility and stability lithium/sodium-ion batteries†
- [2] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [3] Society of Public Analysts
- [4] Timescales of water transport in viscous aerosol: measurements on sub-micron particles and dependence on conditioning history
- [5] Efficient hydrodeoxygenation of lignin-derived phenols and dimeric ethers with synergistic [Bmim]PF6-Ru/SBA-15 catalysis under acid free conditions†
- [6] 65. The unsaturation and tautomeric mobility of heterocyclic compounds. Part XI. α- and β-Naphthoxazole and 5-bromobenzoxazole derivatives. The ultra-violet absorption spectra of some tautomeric selenazoles
- [7] A surface plasmon enabled liquid-junction photovoltaic cell
- [8] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†
- [9] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
- [10] Understanding of transition metal (Ru, W) doping into Nb for improved thermodynamic stability and hydrogen permeability: density functional theory calculations

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 128221-48-7
-
CAS no.: 10277-44-8
-
CAS no.: 157730-74-0









